molecular formula C13H17N3O5S B5991854 (6E)-6-(carbamoylhydrazinylidene)-6-[5-(carboxymethyl)thiophen-2-yl]hexanoic acid

(6E)-6-(carbamoylhydrazinylidene)-6-[5-(carboxymethyl)thiophen-2-yl]hexanoic acid

Cat. No.: B5991854
M. Wt: 327.36 g/mol
InChI Key: OKKCXTVJNDWJII-OQLLNIDSSA-N
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Description

(6E)-6-(carbamoylhydrazinylidene)-6-[5-(carboxymethyl)thiophen-2-yl]hexanoic acid: is a complex organic compound featuring a thiophene ring, a carboxymethyl group, and a carbamoylhydrazinylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6E)-6-(carbamoylhydrazinylidene)-6-[5-(carboxymethyl)thiophen-2-yl]hexanoic acid typically involves multi-step organic reactions. The process begins with the preparation of the thiophene ring, followed by the introduction of the carboxymethyl group. The final steps involve the formation of the carbamoylhydrazinylidene moiety through a series of condensation reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbamoylhydrazinylidene moiety, converting it into simpler amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carboxymethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, (6E)-6-(carbamoylhydrazinylidene)-6-[5-(carboxymethyl)thiophen-2-yl]hexanoic acid serves as a versatile intermediate for the preparation of more complex molecules.

Biology

The compound’s unique structure allows it to interact with biological macromolecules, making it a candidate for drug development and biochemical studies.

Medicine

Industry

In material science, the compound can be used in the synthesis of novel polymers and materials with unique electronic properties.

Mechanism of Action

The mechanism by which (6E)-6-(carbamoylhydrazinylidene)-6-[5-(carboxymethyl)thiophen-2-yl]hexanoic acid exerts its effects involves interactions with specific molecular targets. The thiophene ring can engage in π-π stacking interactions, while the carbamoylhydrazinylidene moiety can form hydrogen bonds with target proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.

    Domiphen bromide: Another quaternary ammonium compound used as a disinfectant.

Uniqueness

What sets (6E)-6-(carbamoylhydrazinylidene)-6-[5-(carboxymethyl)thiophen-2-yl]hexanoic acid apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Unlike simpler quaternary ammonium compounds, this compound’s structure allows for more diverse interactions and applications.

Properties

IUPAC Name

(6E)-6-(carbamoylhydrazinylidene)-6-[5-(carboxymethyl)thiophen-2-yl]hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O5S/c14-13(21)16-15-9(3-1-2-4-11(17)18)10-6-5-8(22-10)7-12(19)20/h5-6H,1-4,7H2,(H,17,18)(H,19,20)(H3,14,16,21)/b15-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKKCXTVJNDWJII-OQLLNIDSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)C(=NNC(=O)N)CCCCC(=O)O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(SC(=C1)/C(=N/NC(=O)N)/CCCCC(=O)O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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